

Comprehensive Technical Guide: S-(1,2-Dicarboxyethyl)glutathione in Metabolism and Cellular Signaling

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Compound Focus: S-(1,2-Dicarboxyethyl)glutathione

CAS No.: 1115-52-2

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Executive Summary

S-(1,2-Dicarboxyethyl)glutathione (SDEG), also known as succinic glutathione or S-succinylglutathione, is a **glutathione derivative** that has gained significant research interest due to its unique formation pathways and diverse biological activities. Unlike traditional glutathione conjugates that primarily facilitate xenobiotic detoxification, SDEG represents a **distinct metabolic pathway** linked to endogenous metabolic processes, particularly in conditions of mitochondrial dysfunction. This whitepaper provides a comprehensive technical overview of SDEG's chemical properties, analytical methodologies, formation mechanisms, and biological significance for researchers and drug development professionals. Current evidence indicates SDEG serves as an important **biomarker of metabolic stress** and potentially plays regulatory roles in inflammatory processes and redox homeostasis, making it a compound of significant interest in metabolic disease and oncology research.

Chemical Properties and Background

Fundamental Characteristics

S-(1,2-Dicarboxyethyl)glutathione (SDEG) is a **tripeptide conjugate** formed through the covalent addition of glutathione to a dicarboxylic acid moiety. The compound has been identified in multiple biological systems and exhibits several distinctive chemical properties that influence its biological behavior and research applications.

- **Chemical Structure:** SDEG consists of a standard glutathione molecule (γ -glutamyl-cysteinyl-glycine) with an additional S-(1,2-dicarboxyethyl) group attached via a thioether bond to the cysteine sulfhydryl group [1]. This modification creates a **bulky substituent** that alters the molecule's physicochemical properties compared to conventional glutathione conjugates.
- **Systematic Name:** **S-(1,2-dicarboxyethyl)glutathione** [1]
- **CAS Registry Number:** 1115-52-2 [1]
- **Alternative Names:**
 - S-(2-Succinyl)glutathione
 - γ -Glu-Cys(succinic acid)-Gly
 - L- γ -Glutamyl-S-(1,2-dicarboxyethyl)-L-cysteinylglycine [1]
- **Molecular Formula:** $C_{14}H_{21}N_3O_{10}S$ [1]
- **SMILES Notation:** NC@@HNC@@H=O)C(O)=O)C(=O)NCC(O)=O)C(O)=O [1]

Table 1: Basic Chemical Properties of **S-(1,2-Dicarboxyethyl)glutathione**

Property	Description
Chemical Name	S-(1,2-Dicarboxyethyl)glutathione
CAS Number	1115-52-2
Molecular Formula	$C_{14}H_{21}N_3O_{10}S$
Molecular Weight	423.40 g/mol
Appearance	Solid (neat form)

Property	Description
Purity	≥95.0% (HPLC)
Water Content	≤5.0%
Storage Conditions	2-8°C

Historical Context and Discovery

The discovery of SDEG represents an interesting evolution in understanding glutathione biochemistry. Initially identified as an **intrinsic cellular component** in specific tissues, its significance was later recognized in pathological contexts, particularly in mitochondrial dysfunction disorders:

- **Early Identification:** SDEG was initially detected as an endogenous compound present in considerable amounts in rat liver, heart, and lens tissues [2]. Early research in the 1990s documented its presence and tissue distribution, with concentrations measured at 119 nmol/g in lens, 71.6 nmol/g in liver, and 27.4 nmol/g in heart tissue [3].
- **Biosynthetic Pathway:** Early enzymatic studies demonstrated that SDEG synthesis occurs through a reaction between glutathione and L-malate, catalyzed by a specific **cytosolic enzyme** with a molecular mass of approximately 53 kDa [3]. This enzyme displayed distinct kinetic properties with Km values of 2.3 mM for GSH and 4.0 mM for L-malate at 37°C [3].
- **Pathological Relevance:** More recent research has revealed SDEG's significance as a **metabolic stress marker**, particularly in conditions of fumarate hydratase (FH) deficiency and renal oncocytomas [4] [5]. This established a connection between SDEG accumulation and mitochondrial dysfunction, expanding our understanding of its pathological implications.

Endogenous Formation and Detection

Natural Occurrence and Tissue Distribution

SDEG occurs naturally as an **intrinsic cellular component** in specific tissues, with distribution patterns suggesting tissue-specific metabolic roles or formation pathways:

Table 2: Tissue Distribution of SDEG in Rat Models

Tissue	Concentration (nmol/g tissue)	Subcellular Localization
Lens	119.0	Primarily cytosolic
Liver	71.6	Primarily cytosolic
Heart	27.4	Primarily cytosolic
Spleen	Not detected	-
Kidney	Not detected	-
Cerebrum	Not detected	-
Cerebellum	Not detected	-

The **selective tissue distribution** of SDEG suggests that its presence is not universal but rather restricted to tissues with specific metabolic characteristics or enzymatic capabilities [3]. The absence of SDEG in excretory organs like kidney and spleen indicates it may serve a **regulatory purpose** rather than representing a detoxification intermediate in the classical mercapturate pathway [6].

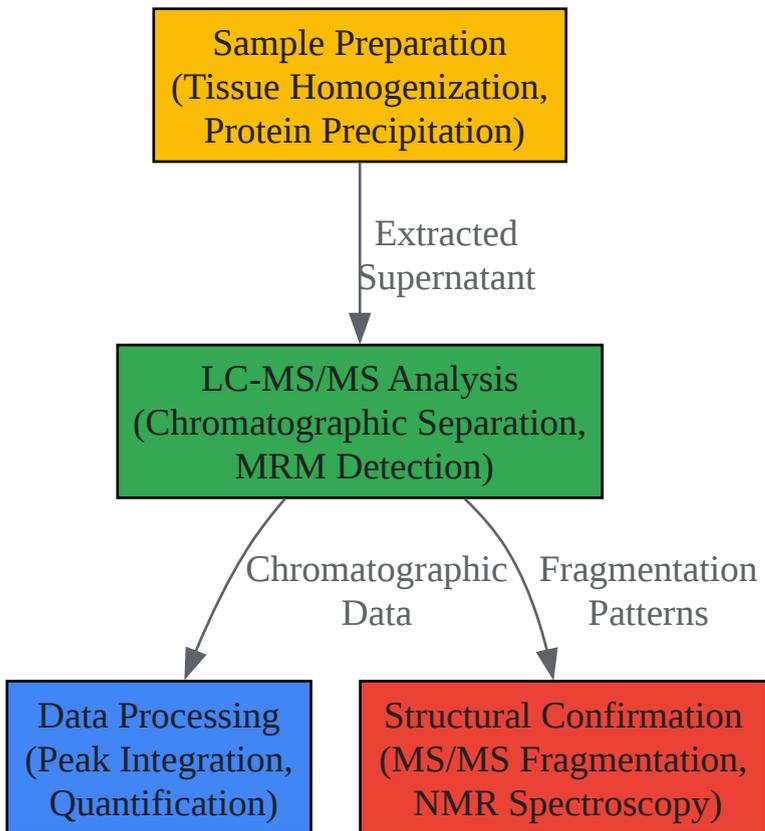
Analytical Methods for Detection and Quantification

Accurate detection and quantification of SDEG requires specialized analytical approaches due to its complex structure and presence in biological matrices:

- **Liquid Chromatography-Mass Spectrometry (LC-MS):** Modern SDEG analysis primarily utilizes **LC-MS platforms** for sensitive detection and accurate quantification. The methodology typically involves:

- **Chromatographic Separation:** Reverse-phase chromatography with gradient elution to separate SDEG from endogenous compounds
 - **Mass Detection:** Multiple reaction monitoring (MRM) using characteristic transitions for enhanced specificity
 - **Isotope Dilution:** Use of stable isotope-labeled internal standards for precise quantification [4]
- **Method Validation:** Established LC-MS methods demonstrate the capability to detect SDEG at physiologically relevant concentrations, with sufficient sensitivity to quantify the compound representing approximately 10% of total glutathione pools in FH-deficient cells [4].
 - **Structural Elucidation Techniques:** Complete structural characterization of SDEG has employed:
 - **MS/MS Fragmentation:** Analysis of diagnostic daughter ions confirming the presence of both fumarate and glutathione fragments [4]
 - **NMR Spectroscopy:** pfgCOSY and pfgTOCSY experiments providing definitive structural confirmation [4]
 - **Chemical Synthesis:** Reference standard availability from commercial suppliers (e.g., Sigma-Aldrich) facilitates method development and validation [1]

The experimental workflow diagram below illustrates the key steps in SDEG analysis from sample preparation to data interpretation:



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> Experimental workflow for SDEG analysis from biological samples

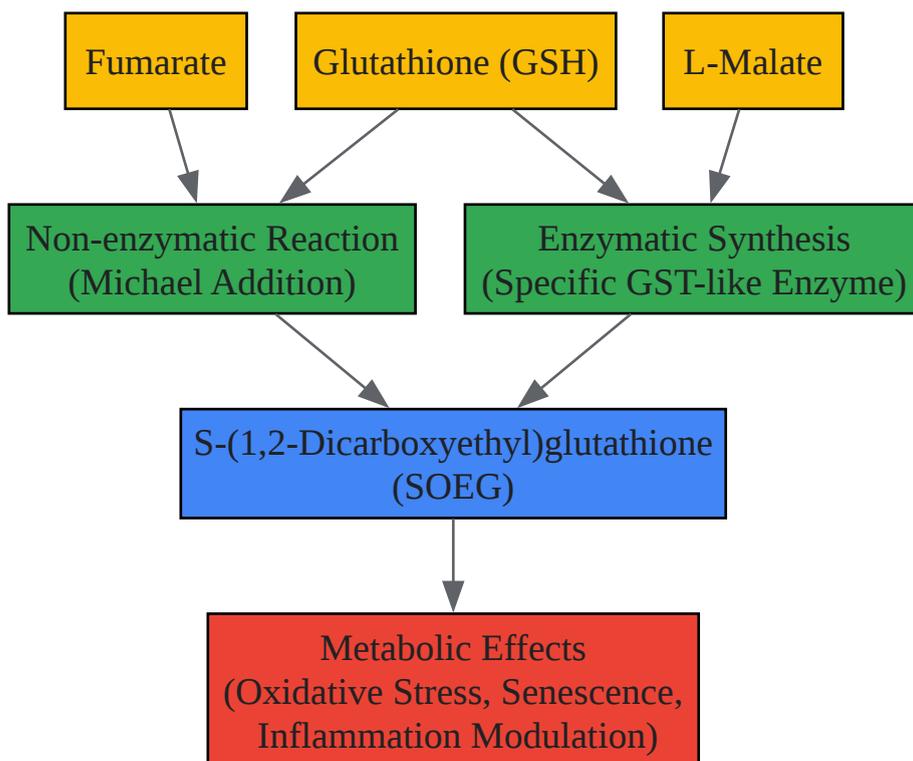
Formation Mechanisms

SDEG formation occurs through distinct biochemical pathways depending on the physiological or pathological context:

- **Non-enzymatic Formation:** Under conditions of fumarate accumulation, SDEG forms through a **direct conjugation** between fumarate and glutathione. This reaction:
 - Occurs spontaneously at physiological pH without enzyme catalysis [4]
 - Is enhanced by elevated fumarate concentrations (millimolar range) [4]
 - Results in the formation of S-(2-succinyl)glutathione through Michael addition [4]
 - Was confirmed through isotopic labeling experiments using $^{13}\text{C}5$ -glutamine and $^{13}\text{C}2$ -fumarate [4]

- **Enzymatic Synthesis:** Under normal physiological conditions, SDEG can be synthesized through an **enzyme-catalyzed pathway**:
 - Utilizes glutathione and L-malate as substrates [3]
 - Is catalyzed by a specific cytosolic enzyme (53 kDa) distinct from classical glutathione S-transferases [3]
 - Shows highest activity in liver tissue and cytosolic fractions [3]
 - Displays unique substrate specificity, not utilizing common GST substrates [3]

The pathway diagram below illustrates the multiple formation routes and metabolic fate of SDEG:



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> Biochemical formation pathways and biological effects of SDEG

Biological Activities and Functional Significance

Physiological Effects and Molecular Mechanisms

SDEG exhibits a range of biological activities with potential therapeutic implications, particularly in inflammatory processes and cellular signaling:

Table 3: Documented Biological Activities of SDEG

Biological Activity	Experimental Model	Observed Effects	Potential Mechanisms
Anti-inflammatory	Rat conjunctival edema model	30% inhibition of edema at 3 mg/kg i.v.	Inhibition of histamine release
Anti-anaphylactic	Rat anaphylaxis model	43% inhibition of color deposition at 30 mg/kg	Modulation of mast cell activation
Immunomodulatory	Human neutrophils	Enhanced fMLP-induced superoxide generation	Tyrosyl phosphorylation of 80, 60, 45 kDa proteins
Redox Modulation	FH-deficient cells	Altered GSH/GSSG ratio; oxidative stress	Depletion of reduced glutathione pools

- **Anti-inflammatory Properties:** SDEG demonstrates significant **anti-inflammatory effects** in multiple experimental models. In rat studies, intravenous administration (3 mg/kg) prior to carrageenan injection prevented conjunctival edema formation by up to 30% [2]. The compound also inhibited histamine release from rat mast cells induced by compound 48/80, showing up to 96% inhibition at 1 mmol/l concentration [2].
- **Immunomodulatory Actions:** In human neutrophils, SDEG exhibits **concentration-dependent modulation** of superoxide generation:
 - **Enhancement** of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation [7]
 - **Suppression** of arachidonic acid-induced superoxide generation [7]
 - No effect on phorbol 12-myristate 13-acetate-induced superoxide generation [7]
 - These effects were associated with enhanced tyrosyl phosphorylation of 80.0 kDa, 60.0 kDa, and 45.0 kDa proteins, which was suppressed by genistein, a tyrosine kinase inhibitor [7]
- **Structure-Activity Relationship:** Investigations into analogues and derivatives of SDEG revealed **limited structure-activity relationships**, with no other peptides demonstrating stronger effects than

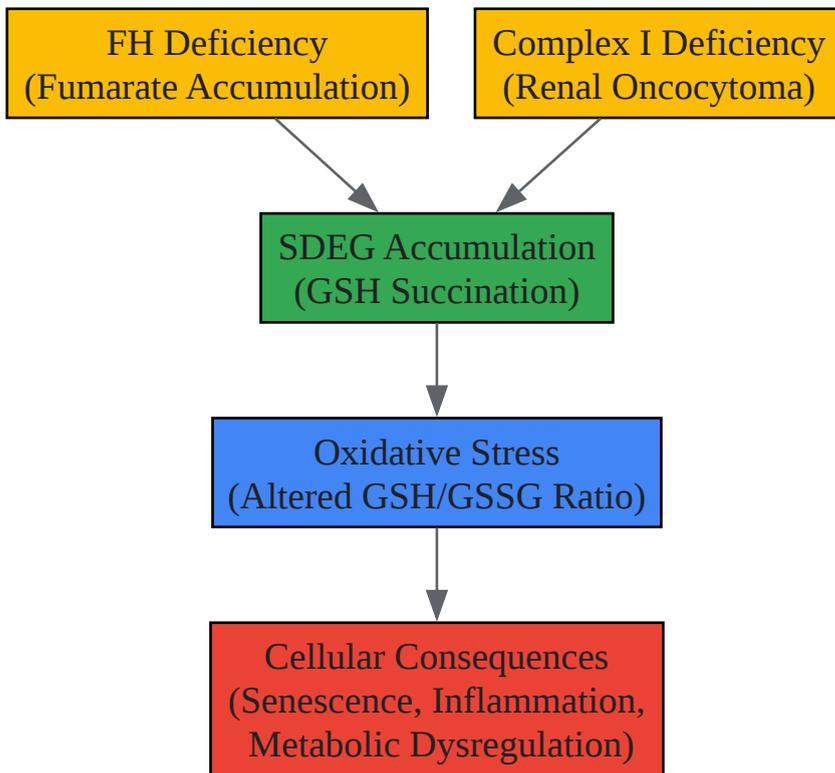
the native SDEG molecule [2]. This suggests high structural specificity for its biological activities.

Role in Metabolic Stress and Disease Pathogenesis

SDEG has emerged as a significant player in metabolic disorders, particularly those involving mitochondrial dysfunction:

- **FH-Deficient Cells:** In fumarate hydratase-deficient cells, SDEG accumulation represents approximately 10% of total glutathione content [4]. This significant diversion of glutathione pools contributes to:
 - **Redox imbalance** through depletion of reduced glutathione [4]
 - **Oxidative stress** manifested by decreased GSH/GSSG ratio [4]
 - **Cellular senescence** through persistent oxidative stress [4]
- **Renal Oncocytomas:** SDEG is significantly increased in renal oncocytomas, which are characterized by Electron Transport Chain Complex I deficiencies [5]. This elevation occurs alongside:
 - Increased expression of glutathione metabolism mediators (GCLC, BHMT-2) [5]
 - Decreased expression of reactive oxygen species processing enzymes (SOD1, SOD3) [5]
 - Compromised mitophagy due to lysosomal dysfunction [5]

The relationship between SDEG accumulation and downstream pathological consequences is illustrated below:



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> Pathophysiological consequences of SDEG accumulation in metabolic disorders

Research Significance and Applications

Implications for Disease Mechanisms and Biomarker Development

The study of SDEG provides valuable insights into disease mechanisms and potential diagnostic applications:

- **Biomarker Potential:** SDEG represents a promising **metabolic biomarker** for conditions characterized by mitochondrial dysfunction, particularly FH-deficient renal cell cancer and renal oncocytomas [4] [5]. Its detection and quantification could aid in:
 - Differential diagnosis of renal tumors
 - Monitoring disease progression and therapeutic response

- Understanding metabolic adaptations in mitochondrial disorders
- **Therapeutic Targeting:** The pathways involving SDEG formation and action offer potential **therapeutic intervention points:**
 - Modulation of SDEG formation through control of fumarate accumulation
 - Antioxidant strategies to counteract SDEG-mediated oxidative stress
 - Anti-inflammatory approaches leveraging SDEG's immunomodulatory properties
- **Technical Research Applications:** From a methodological perspective, SDEG research contributes to:
 - Advancement of analytical techniques for glutathione conjugate detection
 - Understanding non-enzymatic post-translational protein modifications
 - Elucidation of metabolic interactions between mitochondrial function and redox homeostasis

Conclusion and Future Directions

S-(1,2-Dicarboxyethyl)glutathione represents a fascinating intersection between classical glutathione biochemistry and emerging metabolic research. Unlike traditional glutathione conjugates in xenobiotic metabolism, SDEG appears to function primarily as an **endogenous signaling modulator** and **stress biomarker** in specific pathological contexts. Future research directions should focus on:

- Elucidating the precise molecular targets and signaling pathways modulated by SDEG
- Developing standardized analytical protocols for SDEG quantification in clinical samples
- Exploring the therapeutic potential of SDEG modulation in metabolic diseases and cancer
- Investigating structure-activity relationships to develop more potent SDEG analogs

For researchers and drug development professionals, SDEG represents both a biomarker of metabolic stress and a potential modulator of inflammatory processes, offering multiple avenues for diagnostic and therapeutic development in conditions characterized by mitochondrial dysfunction and oxidative stress.

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